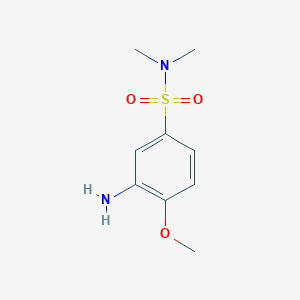

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDOHLBFUWTDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284379 | |

| Record name | 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-96-6 | |

| Record name | 7400-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxy-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide typically involves the reaction of 3-amino-4-methoxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted benzenesulfonamides, and various other functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

One of the notable applications of this compound is its potential as an antiviral agent. Research has indicated that derivatives of benzenesulfonamides, including those similar to 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide, exhibit broad-spectrum antiviral effects. For instance, studies have shown that certain N-phenylbenzamide derivatives can enhance intracellular levels of APOBEC3G, an enzyme that inhibits the replication of viruses such as Hepatitis B virus (HBV) and HIV . The structural features of this compound may contribute to similar antiviral properties.

2. Inhibition of Carbonic Anhydrases

Another significant application lies in the inhibition of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes. Research has demonstrated that certain sulfonamide derivatives bind effectively to different isoforms of CAs, potentially leading to therapeutic applications in treating conditions such as glaucoma and edema . The unique structure of this compound may enhance its binding affinity towards these enzymes, making it a candidate for further investigation.

3. Antitumor Activity

The compound's potential antitumor activity has also been explored. A series of sulfonamides were synthesized and tested for their efficacy against various cancer cell lines. Some derivatives demonstrated significant cytotoxic effects, suggesting that modifications to the sulfonamide structure could yield effective anticancer agents . The incorporation of specific functional groups in compounds like this compound could enhance their biological activity against tumors.

Case Study 1: Synthesis and Evaluation of Antiviral Agents

A study synthesized several N-phenylbenzamide derivatives, including those related to this compound. These compounds were evaluated for their ability to inhibit HBV replication in vitro. Results indicated that some derivatives significantly reduced viral load, demonstrating the potential for this class of compounds in antiviral therapy .

Case Study 2: Carbonic Anhydrase Inhibition

In a comparative study on the binding affinities of various sulfonamides to carbonic anhydrases, this compound was included as a test compound. It exhibited promising binding characteristics, suggesting its potential utility in developing CA inhibitors for therapeutic purposes .

Summary Table: Applications and Findings

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of their natural substrates.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: Chloro vs. Methoxy: Replacing the 4-methoxy group with chloro (as in 3-amino-4-chloro-N,N-dimethyl-benzenesulfonamide) enhances electrophilicity, making it a potent cytochrome P450 inhibitor . Diethyl vs. Dimethyl: The diethyl analog of the target compound exhibits a lower structural similarity (index 0.71) but improved solubility due to larger alkyl groups .

Synthetic Efficiency :

- Bis-sulfonamide derivatives (e.g., N,N'-1,4-phenylenebis analogs) are synthesized with >88% yield, suggesting scalability for industrial applications .

Functional Group Hybridization :

- Hybrid structures, such as triazole-mercapto derivatives, demonstrate enhanced antimicrobial activity compared to simpler sulfonamides, highlighting the importance of heterocyclic integration .

Solubility and Reactivity: Hydroxyethylamino substituents significantly improve aqueous solubility and interaction with biological targets, as seen in 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide .

Biological Activity

3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide (CAS No. 7400-96-6) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₄N₂O₃S

- Molecular Weight : 230.28 g/mol

- Structure : The compound features an amino group, a methoxy group, and a dimethyl group attached to a benzenesulfonamide core, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The sulfonamide moiety mimics the structure of natural substrates, allowing it to bind to enzymes such as carbonic anhydrases (CAs). This binding can inhibit enzyme activity, impacting metabolic pathways crucial for cellular function .

- Binding Affinity : Research indicates that compounds similar to this compound exhibit varying affinities for different CA isozymes. For instance, certain derivatives have shown nanomolar affinities towards CA I and XIII, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated .

Antitumor Activity

Research on related compounds has indicated potential anticancer properties:

- Cell Proliferation Inhibition : Some derivatives exhibit significant inhibitory effects on cancer cell lines, with IC₅₀ values in the low micromolar range. For example, certain benzenesulfonamides showed marked inhibition against triple-negative breast cancer (TNBC) cells while sparing normal cells .

Case Studies

-

Inhibitory Effects on Carbonic Anhydrases :

- A study synthesized various diazobenzenesulfonamides and tested their binding affinities to different CA isozymes. The results indicated that modifications to the benzenesulfonamide structure could enhance binding affinity significantly, suggesting a pathway for optimizing therapeutic agents targeting these enzymes .

- Antimicrobial Testing :

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | MIC/IC₅₀ Values | Target Organisms/Cells |

|---|---|---|---|

| This compound | Enzyme Inhibition | Not specifically reported | Carbonic Anhydrases (CA I, II) |

| Sulfanilamide | Antimicrobial | 0.5 - 8 µg/mL | Staphylococcus aureus |

| Diazobenzenesulfonamides | Antitumor | IC₅₀ = Low µM | MDA-MB-231 TNBC cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.